molecular formula C9H14N2O2S B372292 Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate CAS No. 81569-37-1

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Cat. No.: B372292
CAS No.: 81569-37-1
M. Wt: 214.29g/mol
InChI Key: JTRJDESRRBKKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (CAS No. 81569-37-1) is a functionalized thiazole derivative with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol . Its structure features a thiazole ring substituted with an amino group at position 2, a propyl chain at position 4, and an ethyl ester moiety at position 5. This compound is commercially available with a purity of 95% and is utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJDESRRBKKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate has shown promise in drug development due to its biological activity:

  • Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties against a range of pathogens .
  • Anticancer Potential : Research has demonstrated that similar thiazole compounds can inhibit cancer cell proliferation, particularly in hepatocellular carcinoma cells .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that this compound derivatives inhibited cell growth significantly at micromolar concentrations .

Agrochemical Applications

The compound also has potential applications in agriculture:

  • Herbicidal Properties : this compound has been evaluated for its herbicidal activity against common weeds, showing effective inhibition of weed growth.

Interaction Studies

Understanding the interactions of this compound with biological molecules is essential for elucidating its mechanism of action:

Interaction Type Description
Protein Binding Studies Investigates how the compound interacts with specific proteins involved in disease processes.
Nucleic Acid Interactions Examines binding affinity to DNA/RNA structures, which may influence gene expression.

These studies are critical for determining the pharmacodynamics and pharmacokinetics of the compound .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Features Source
This compound NH₂ Propyl C₉H₁₄N₂O₂S 214.29 95% High-purity intermediate; propyl enhances lipophilicity
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Acetamido Methyl C₉H₁₂N₂O₃S 228.27 74% yield Acetylated amino group; methyl substituent
Ethyl 2-amino-4-(isopropyl)-1,3-thiazole-5-carboxylate NH₂ Isopropyl C₁₀H₁₆N₂O₂S 228.31 90% Branched isopropyl group; moderate purity
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Cl CF₃ C₇H₅ClF₃NO₂S 259.63 95% Electron-withdrawing CF₃ and Cl; higher MW
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-CF₃Ph Methyl C₁₄H₁₂F₃NO₂S 315.31 95% Aromatic substituent; enhanced stability

Impact of Substituents on Properties

Amino vs. Acetamido/Chloro at Position 2: The free amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, making it suitable for further functionalization (e.g., amide coupling). In contrast, acetamido or chloro substituents reduce nucleophilicity but enhance metabolic stability .

Propyl vs. Methyl and CF₃ groups offer steric bulk and electronic effects, with CF₃ significantly altering electron density .

Aromatic vs. Aliphatic Substituents :

  • Aromatic rings (e.g., 4-CF₃Ph in ) introduce π-π stacking interactions, relevant in drug-receptor binding, while aliphatic chains modulate solubility and pharmacokinetics .

Biological Activity

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (CAS Number: 81569-37-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits several mechanisms of action relevant to its biological activity:

  • Inhibition of Mitotic Kinesins : The compound has been shown to inhibit HSET (KIFC1), a kinesin crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, causing aberrant cell division and subsequent cell death in centrosome-amplified cancer cells .
  • Antiviral Activity : Thiazole derivatives have demonstrated antiviral properties, with structural modifications enhancing their efficacy against various viruses. This compound is hypothesized to share similar antiviral mechanisms due to its structural characteristics .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Key observations include:

  • Substituent Effects : Variations in the alkyl chain length and functional groups on the thiazole ring significantly affect the compound's potency. For instance, extending the propyl chain has been associated with increased inhibitory activity against HSET .
  • Hydrophobic Interactions : The presence of hydrophobic substituents enhances the compound's interaction with target proteins, improving its overall biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedIC50 Value (µM)Notes
HSET Inhibition2.7Competitive inhibition observed with ATP concentration variations.
Antiviral ActivityNot specifiedStructural analogs showed promising antiviral effects; further studies needed.
Anticancer Activity0.06 - 0.1Various derivatives exhibited significant anticancer properties against multiple cancer cell lines.

Notable Findings

  • HSET Inhibition : In vitro assays indicated that this compound has an IC50 value of approximately 2.7 µM against HSET, with increased potency observed in the presence of lower ATP concentrations .
  • Antiviral Potential : While specific EC50 values for this compound were not detailed in current literature, related thiazole compounds have shown significant antiviral activity against various pathogens .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A validated method involves refluxing 2-aminothiazol-4(5H)-one derivatives (0.1 mol) with sodium acetate (0.1 mol) and a formyl-indole carboxylate precursor (0.11 mol) in acetic acid for 3–5 hours. The product is isolated via filtration, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures . Optimization may include adjusting stoichiometry, solvent polarity, or reflux duration to enhance yield.

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Purity (>95%) is determined via HPLC with UV detection, while identity is confirmed using LC-MS (exact mass: 242.08 g/mol for C10_{10}H14_{14}N2_2O2_2S) and 1^1H/13^{13}C NMR spectroscopy. Key NMR signals include the ethyl ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and the thiazole ring protons (δ 6.8–7.1 ppm) .

Q. What experimental techniques are used to determine solubility and stability under varying conditions?

Solubility is measured gravimetrically in solvents like DMSO, ethanol, and water at 25°C. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound shows limited aqueous solubility (0.97 g/L at 25°C) but stability in acidic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction at 113 K reveals bond lengths (C–C avg. 0.005 Å), dihedral angles (e.g., 72.14° between thiazole and chlorophenyl rings), and weak intermolecular interactions (C–H···O). Data collection uses a Rigaku Saturn724+ CCD diffractometer, with structure refinement via SHELXL-97 (R-factor = 0.058) . The SHELX suite is critical for handling high-resolution or twinned data .

Q. What computational methods predict the compound’s conformational flexibility and electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model puckering amplitudes and phase angles of the thiazole ring, correlating with experimental crystallographic data. HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, while Mulliken charges highlight nucleophilic sites at the amino and carboxylate groups .

Q. How do substituents (amino, propyl, ester) influence the compound’s biological or catalytic activity?

Structure-activity relationship (SAR) studies compare derivatives (e.g., 4-nitrophenyl or trifluoromethyl analogs). The propyl group enhances lipophilicity (logP ≈ 2.8), while the amino group enables hydrogen bonding with biological targets like enzymes. In vitro assays (e.g., kinase inhibition) guide functional group modifications .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies in dihedral angles (e.g., 3.03° vs. 1.51° between nitrobenzene and thiazole rings in two molecules) are resolved using Cremer-Pople puckering parameters to quantify ring non-planarity. Cross-validation with solid-state NMR or IR spectroscopy (e.g., ester C=O stretch at 1720 cm1^{-1}) ensures consistency .

Methodological Notes

  • Synthesis Refinement : Use sodium acetate as a base catalyst to minimize side reactions .
  • Crystallography : Employ SHELXD for initial structure solution and SHELXL for refinement, especially for high-resolution datasets .
  • Computational Modeling : Pair DFT with molecular docking to predict binding modes in enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.